molecular formula C4H10N2O B8292134 1-Ethyl-1-methylurea

1-Ethyl-1-methylurea

Cat. No.: B8292134
M. Wt: 102.14 g/mol
InChI Key: UZPCSQYZDLKMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1-methylurea is a urea derivative with the molecular formula C4H10N2O and a molecular weight of 102.14 g/mol . Urea derivatives are of significant interest in modern drug discovery and medicinal chemistry due to their capability to form multiple stable hydrogen bonds with protein and receptor targets, which is responsible for specific biological activity and drug properties . This makes the urea scaffold a privileged structure for designing bioactive compounds and tuning crucial drug-like properties, such as solubility and permeability . Researchers utilize urea derivatives like this compound in various fields, including the development of anticancer agents, antibacterial compounds, and anticonvulsive therapies . The compound serves as a key building block in exploring structure-activity relationships (SAR) and in the synthesis of more complex molecules for pharmacological evaluation. The conformational and physicochemical properties of N-alkyl urea derivatives are crucial for their interaction with biological targets and can be modulated to improve drug potency and selectivity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Ensure you review all relevant safety data sheets before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

1-ethyl-1-methylurea

InChI

InChI=1S/C4H10N2O/c1-3-6(2)4(5)7/h3H2,1-2H3,(H2,5,7)

InChI Key

UZPCSQYZDLKMCC-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 Ethyl 1 Methylurea and Its Analogues

Direct Synthesis Strategies of 1-Ethyl-1-methylurea

The direct formation of this compound can be accomplished through several reliable methods, with the reaction between isocyanates and amines being the most conventional approach. Alternative condensation reactions provide greener or more specialized routes to this compound.

Routes from Isocyanates and Amines

The most classic and widely utilized method for synthesizing N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine. nih.gov This nucleophilic addition reaction is typically efficient and high-yielding. For the synthesis of this compound, two equivalent pathways exist:

Pathway A: The reaction of ethyl isocyanate with methylamine (B109427).

Pathway B: The reaction of methyl isocyanate with ethylamine (B1201723).

In both scenarios, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This process is often carried out in an inert solvent.

Historically, the isocyanate precursors are generated from the corresponding primary amines using phosgene (B1210022) (COCl₂) or a safer equivalent like triphosgene. nih.govrsc.org The amine reacts to form a carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride to produce the isocyanate intermediate. google.com This intermediate is then reacted with the second amine to furnish the final unsymmetrical urea (B33335). nih.gov Modern methods often seek to avoid the high toxicity of phosgene by using substitutes or alternative pathways. rsc.org

A one-pot, two-step protocol using microwave assistance has been developed for the synthesis of N,N'-disubstituted ureas from alkyl halides and amines. beilstein-journals.org This method involves the conversion of an alkyl halide to an azide, followed by a Staudinger–aza-Wittig reaction with a phosphine (B1218219) reagent under a carbon dioxide atmosphere to generate the isocyanate in situ, which then reacts with an amine to form the urea. beilstein-journals.org

Reactant 1Reactant 2ProductKey Features
Ethyl IsocyanateMethylamineThis compoundStandard nucleophilic addition.
Methyl IsocyanateEthylamineThis compoundStandard nucleophilic addition.
Ethylamine + PhosgeneMethylamineThis compoundIn situ generation of isocyanate.

Other Condensation Reactions

Beyond the isocyanate route, other condensation methods have been developed to synthesize substituted ureas, often with improved safety or environmental profiles.

A notable method involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.org This approach is lauded for its simplicity, mild conditions, and high yields, often requiring only simple filtration to isolate the product. rsc.orgrsc.org For this compound, this would involve reacting either ethylamine or methylamine with an activated cyanate (B1221674).

Alternative, less common methods for urea synthesis include:

The oxidation of corresponding thiourea (B124793) derivatives. rsc.org

Metal or base-catalyzed transamidation of urea, though this can be challenging and may require harsh conditions. rsc.org

Transition-metal-catalyzed carbonylation of amines. rsc.org

These methods, while intellectually significant, are less frequently applied for the industrial production of simple N-substituted ureas compared to isocyanate-based syntheses. rsc.org

Synthesis of Complex Derivatives Incorporating the this compound Moiety

The this compound scaffold is a valuable starting point for the synthesis of more elaborate chemical structures, including biurets and various heterocyclic rings which are prominent in pharmacologically active compounds.

Formation of Biuret (B89757) Structures

Biuret structures, characterized by the linkage of two urea molecules, can be synthesized from urea precursors. The reaction of ureas and certain derivatives with aromatic esters in the presence of a strong base like sodium hydride provides a facile route to 1,3-diaroylureas, which are structurally related to biurets. cdnsciencepub.com

In a similar fashion, this compound could be expected to react with acylating agents to form more complex biuret-type structures. For instance, reacting this compound with an aromatic ester like methyl benzoate (B1203000) under basic conditions could lead to the formation of a 1-aroyl-1-ethyl-3-methylurea. This transformation extends the urea backbone, introducing further functionalization. Studies have shown that substituted ureas like methylurea (B154334) and phenylurea can be successfully converted to monoaroylureas using this method. cdnsciencepub.com Biuret itself is an intermediate in the metabolic pathways of s-triazine compounds and can be hydrolyzed by the enzyme biuret hydrolase to allophanate (B1242929) and ammonia (B1221849). nih.gov

Starting UreaAcylating AgentCondensing AgentProduct Type
MethylureaMethyl BenzoateSodium Hydride1-Benzoyl-3-methylurea cdnsciencepub.com
PhenylureaMethyl BenzoateSodium Hydride1-Benzoyl-3-phenylurea cdnsciencepub.com
This compoundMethyl Benzoate (hypothetical)Sodium Hydride1-Benzoyl-1-ethyl-3-methylurea

Heterocyclic Ring Formations

The urea moiety is a key component in the synthesis of numerous nitrogen-containing heterocycles. The Biginelli reaction, a classic multi-component reaction, condenses an aldehyde, a β-ketoester, and a urea to form dihydropyrimidines (DHPMs). acs.orgnih.gov

Research into the Biginelli reaction mechanism using N-methylurea has shown that the reaction proceeds via an N-acyliminium ion intermediate. acs.orgnih.gov This intermediate is formed from the acid-catalyzed condensation of the aldehyde and the urea, which is then intercepted by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidine (B8664642) product. acs.orgnih.gov It is mechanistically plausible that this compound could participate in such reactions, leading to N1,N3-disubstituted dihydropyrimidines.

Other heterocyclic systems can also be accessed from urea derivatives. For example, substituted pyrimidinone compounds have been prepared through the reaction of methylurea with α,β-unsaturated carbonyl compounds (chalcones). researchgate.net Similarly, the reaction of methylurea with ethyl cyanoacetate (B8463686) under basic conditions is a key step in the synthesis of intermediates for complex molecules like the drug linagliptin. google.com These examples highlight the versatility of substituted ureas as synthons for heterocyclic chemistry.

Reaction NameReactantsResulting Heterocycle
Biginelli ReactionAldehyde, β-Ketoester, N-MethylureaDihydropyrimidine acs.orgnih.gov
CyclocondensationChalcone, MethylureaPyrimidinone researchgate.net
CyclizationMethylurea, Ethyl CyanoacetateUracil derivative google.com

Derivatization with Thiadiazole Moieties

The this compound core can also be chemically modified to synthesize sulfur-containing heterocycles like thiadiazoles. A well-documented pathway to 5-amino-1,2,4-thiadiazol-3(2H)-one involves the oxidation of a thiobiuret (B3050041) precursor. ingentaconnect.com

The synthesis of the required substituted thiobiuret can be achieved from a substituted urea. The process would involve the following hypothetical steps starting from this compound:

Cyanation: Conversion of this compound to 1-cyano-1-ethyl-3-methylurea. This can be achieved by reacting the sodium salt of the urea with a cyanating agent. The synthesis of 1-cyano-1-methylurea and 1-cyano-1,3-dimethylurea has been documented through the methylation of cyanourea (B7820955) salts. ingentaconnect.com

Thionation: The resulting cyanourea derivative is then reacted with hydrogen sulfide, often in the presence of a base like sodium hydrogensulfide, to form the corresponding substituted thiobiuret (e.g., 1-ethyl-5-methyl-2-thiobiuret). ingentaconnect.com

Oxidative Cyclization: The substituted thiobiuret is subsequently oxidized, for example with hydrogen peroxide in an alkaline medium, to yield the final 5-amino-1,2,4-thiadiazole derivative. ingentaconnect.com

This sequence provides a clear route for incorporating the ethyl and methyl substituents from the original urea into a thiadiazole ring system.

Incorporation into Complex Molecular Scaffolds

The this compound moiety can be incorporated into larger, more complex molecular structures, often conferring specific biological activities. This incorporation can be achieved by utilizing this compound as a building block or by forming the urea functionality during the synthesis of the larger scaffold.

An example of this is the synthesis of rhodanine (B49660) derivatives. In one such synthesis, 1-[2-(4-bromo-2-formylphenoxy)ethyl]-3-ethyl-1-methylurea was used as a key intermediate. This compound was synthesized by reacting 5-bromo-2-(2-methylaminoethoxy)benzaldehyde trifluoroacetic acid with ethyl isocyanate. The resulting urea derivative was then reacted with 2-thioxo-thiazolidin-4-one (rhodanine) to yield the final complex rhodanine derivative. nih.gov

Another instance is in the development of potent inhibitors of soluble epoxide hydrolase (sEH). A complex molecule, 3-((trans)-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-1-ethyl-1-methylurea, has been synthesized as a potential sEH inhibitor. nih.govrsc.org The synthesis of such complex molecules often involves the coupling of 1-adamantyl isocyanate with various amines, demonstrating how a substituted urea can be integrated into a larger pharmacophore. thieme-connect.com The pyrazole (B372694) nucleus, a known privileged scaffold in medicinal chemistry, has also been combined with a urea function to create compounds with a range of biological activities, including potential anticancer agents. ifremer.fr

The following table summarizes examples of complex molecules incorporating a this compound or analogous urea scaffold.

Table 1: Examples of Complex Molecules with Incorporated Urea Scaffolds

Complex Molecule Incorporated Urea Moiety Synthetic Precursors Reference
Rhodanine Derivative 1-[2-(4-bromo-2-formylphenoxy)ethyl]-3-ethyl-1-methylurea 5-Bromo-2-(2-methylaminoethoxy)benzaldehyde trifluoroacetic acid, Ethyl isocyanate, 2-Thioxo-thiazolidin-4-one nih.gov
sEH Inhibitor 3-((trans)-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-1-ethyl-1-methylurea Not detailed in snippet nih.govrsc.org
Pyrazolyl-Urea 1,3,5-disubstituted pyrazole fragment linked to a urea Pyrazole nucleus and urea function ifremer.fr

Regioselectivity and Stereoselectivity in Urea Derivative Synthesis

The synthesis of unsymmetrical ureas like this compound inherently involves the challenge of regioselectivity, which is the preferential reaction at one reactive site over another. Controlling which nitrogen atom of the starting amines reacts to form the urea linkage is crucial to avoid the formation of undesired symmetrical ureas.

A novel approach for the regioselective synthesis of unsymmetrical ureas involves the coupling of amides and amines using the hypervalent iodine reagent PhI(OAc)2 as a mediator. This method avoids the need for metal catalysts and harsh conditions, demonstrating broad substrate scope with various primary and secondary amines and primary benzamides. mdpi.com For instance, the reaction of p-toluidine (B81030) with benzamide (B126) in the presence of PhI(OAc)2 yields the corresponding unsymmetrical urea. The reaction is believed to proceed via an isocyanate intermediate generated in situ from a Hofmann rearrangement of the primary amide. mdpi.com

Another strategy to achieve regioselectivity is through the use of carbamates. An improved, green method for preparing N,N'-alkyl aryl ureas and N,N'-dialkylureas proceeds via carbamate (B1207046) intermediates, avoiding hazardous reagents like phosgene and isocyanates. beilstein-journals.org The reaction of a carbamate with an amine at elevated temperatures, often with a base like triethylamine (B128534) (Et3N) and 1,4-diazabicyclo[2.2.2]octane (DABCO), generates an isocyanate intermediate that is trapped by the amine to form the unsymmetrical urea. beilstein-journals.org The regioselectivity in the synthesis of imidazolidin-2-ones, which are cyclic ureas, has also been achieved with excellence through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles. scispace.com

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is critical when synthesizing chiral urea derivatives. Chiral (thio)urea derivatives are themselves effective organocatalysts in various asymmetric reactions. For example, cinchona alkaloid-derived urea and thiourea organocatalysts have been used for the enantioselective formal aza-Diels-Alder reaction of enones to produce chiral cyclohexanone (B45756) derivatives with high enantiomeric excesses (up to 99% ee). nih.gov In these reactions, the (thio)urea moiety of the catalyst activates the substrate through hydrogen bonding, directing the stereochemical outcome of the reaction.

The stereoselective synthesis of fissoldhimine alkaloid analogues has been achieved through a sequential electrooxidation and acid-catalyzed heterodimerization of ureas. This method allows for the creation of complex tricyclic structures with high diastereoselectivity. scispace.com Furthermore, the use of chiral phosphoric acid catalysts can induce enantioselectivity in the heterodimerization process, leading to the preferential formation of one enantiomer. scispace.com

The following table provides examples of stereoselective reactions in urea synthesis.

Table 2: Examples of Stereoselective Synthesis of Urea Derivatives

Reaction Type Catalyst/Reagent Product Type Stereoselectivity Reference
Formal aza-Diels-Alder Cinchona alkaloid-derived thiourea Chiral cyclohexanone derivatives Up to 99% ee nih.gov
Heterodimerization of ureas Trifluoroacetic acid (TFAA) Tricyclic azacyclic carboxamides High diastereoselectivity scispace.com
Enantioselective heterodimerization Chiral phosphoric acid exo-heterodimers High enantioselectivity scispace.com
Asymmetric aldol (B89426) reaction Cinchona alkaloid urea derivatives Chiral enantioenriched bisphosphonates 60-96% ee acs.org

Green Chemistry Approaches and Sustainable Synthesis Protocols for Urea Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of urea derivatives to minimize environmental impact and improve safety. nii.ac.jp These approaches focus on the use of less hazardous reagents, renewable feedstocks, and environmentally benign reaction conditions.

One significant advancement is the use of carbon dioxide (CO2), a renewable and non-toxic C1 building block, as a replacement for hazardous phosgene. An oxovanadium(V)-catalyzed synthesis allows for the creation of unsymmetrical ureas from disilylamines and CO2 under ambient pressure. This method has a broad substrate scope and avoids the need for dehydrating agents or bases. researchgate.net

Another sustainable method is the "on-water" synthesis of unsymmetrical (thio)ureas from (thio)isocyanates and amines. This process uses water as the solvent, which is environmentally benign, and often allows for simple product isolation by filtration. This approach avoids the use of volatile organic compounds (VOCs) and has been successfully scaled up.

The synthesis of ureas from carbamates also represents a greener alternative to traditional methods. This route avoids the use of toxic reagents like phosgene and isocyanates and has been shown to be efficient and scalable for producing N,N'-alkyl aryl ureas and N,N'-dialkyl ureas with good to excellent yields. beilstein-journals.org Furthermore, the direct synthesis of ureas from amines and CO2 at atmospheric pressure and room temperature has been developed, offering a metal-free and mild protocol for producing a variety of urea derivatives.

The following table summarizes various green chemistry approaches for the synthesis of urea derivatives.

Table 3: Green Chemistry Approaches for Urea Derivative Synthesis

Method Key Features Advantages Reference
Oxovanadium(V)-catalyzed synthesis Uses CO2 as a C1 source, ambient pressure Avoids phosgene, no dehydrating agents needed researchgate.net
"On-water" synthesis Uses water as a solvent Environmentally benign, simple product isolation, avoids VOCs
Synthesis from carbamates Avoids phosgene and isocyanates Cost-effective, high yielding, scalable beilstein-journals.org
Dehydrogenative coupling Uses diamines and methanol (B129727) with a ruthenium catalyst Replaces toxic diisocyanates with renewable methanol thieme-connect.com
Environmentally benign synthesis from thiocarbamate salts Uses sodium percarbonate as an oxidant Cost-effective, high yielding nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying different functional groups within a molecule.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The chemical shifts (δ) and coupling patterns of the signals are characteristic of specific proton environments. While specific ¹H NMR data for 1-Ethyl-1-methylurea was not directly found, analysis of related ethyl and methyl urea (B33335) derivatives provides insight into expected spectral features. For instance, ¹H NMR spectra of related urea compounds show characteristic signals for methyl protons as singlets or multiplets and methylene (B1212753) protons as multiplets, with chemical shifts depending on the adjacent atoms and functional groups mdpi.comrsc.orghmdb.canih.gov. Protons on nitrogen atoms (NH) typically appear as broad singlets, and their chemical shift can be influenced by hydrogen bonding mdpi.com.

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their chemical environment. The chemical shifts (δ) in ¹³C NMR are particularly sensitive to the hybridization state and the presence of electronegative atoms. Similar to ¹H NMR, specific ¹³C NMR data for this compound was not explicitly found in the search results. However, ¹³C NMR spectra of related urea derivatives exhibit characteristic signals for the carbonyl carbon (C=O) in the range of 155-180 ppm, alkyl carbons (methyl and methylene) in the range of 10-50 ppm, and aromatic carbons (if present in substituted ureas) in the range of 110-160 ppm mdpi.comrsc.orgnih.govchemguide.co.uk. The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically distinct carbon atoms in the molecule chemguide.co.uk.

Advanced NMR techniques, such as two-dimensional (2D) NMR experiments, are invaluable for unequivocally confirming structural assignments and determining connectivity between atoms. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can correlate protons with adjacent protons (COSY) or with the carbons to which they are directly attached (HSQC) or bonded through multiple bonds (HMBC) mdpi.com. These experiments help in piecing together the molecular structure by revealing coupling and correlation pathways. For example, HMBC experiments have been used to determine the regiochemistry of substituted imidazolidin-2-ones derived from urea, demonstrating their utility in structural elucidation mdpi.com.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

IR spectroscopy is particularly useful for identifying key functional groups such as the carbonyl group (C=O) and N-H bonds in urea derivatives. The carbonyl stretch typically appears as a strong absorption band in the region of 1630-1700 cm⁻¹. N-H stretching vibrations appear in the region of 3200-3450 cm⁻¹, often as multiple bands due to different hydrogen bonding environments nist.govnih.govspectrabase.com. The C-N stretching vibrations and other skeletal modes also contribute to the IR spectrum, providing a unique fingerprint for the molecule researchgate.net. Raman spectroscopy complements IR spectroscopy by providing information about different vibrational modes, particularly those involving non-polar bonds or symmetric vibrations that may be weak or absent in the IR spectrum. While specific IR and Raman data for this compound were not extensively detailed, studies on related methylurea (B154334) and ethylurea (B42620) show characteristic vibrational bands corresponding to their functional groups nist.govspectrabase.comnih.gov.

Two-dimensional (2D) correlation spectroscopy is a powerful analytical technique used to enhance the interpretation of spectral data, particularly when dealing with complex systems or subtle spectral changes spectroscopyonline.comedgccjournal.org. By analyzing the correlation between spectral variations induced by an external perturbation (such as temperature or concentration changes), 2D correlation spectroscopy can reveal relationships between different spectral bands that are not apparent in one-dimensional spectra spectroscopyonline.comedgccjournal.org. This technique can help in resolving overlapping bands, determining the order of spectral events, and amplifying subtle spectral features spectroscopyonline.com. While the search results did not provide specific examples of 2D correlation spectroscopy applied directly to this compound, it has been successfully applied to study the hydration dynamics of 1-methylurea and other alkylureas using 2D infrared (2D-IR) spectroscopy aip.orgresearchgate.net.

Vibrational Spectroscopic Analysis of Functional Groups

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and provide insights into its structure through the analysis of fragmentation patterns. For 1-ethyl-3-methylurea (B1594511), the molecular formula is C₄H₁₀N₂O nih.govuni.lu. The computed molecular weight is approximately 102.14 g/mol , and the monoisotopic mass is 102.079312947 Da nih.govuni.lu.

In MS analysis, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak corresponds to the mass of the ionized molecule, providing the molecular weight. Additionally, the molecular ion can undergo fragmentation, breaking into smaller ions. The pattern of these fragment ions is characteristic of the compound's structure and can be used for structural confirmation and elucidation msu.edumiamioh.edulibretexts.org.

While specific experimental mass spectral data detailing the fragmentation pathways for 1-ethyl-3-methylurea were not extensively available in the consulted sources, predicted mass-to-charge ratios for various adducts have been computed. These predicted values are useful for identifying the compound when analyzed by techniques such as electrospray ionization mass spectrometry (ESI-MS), where adduct ions like [M+H]⁺, [M+Na]⁺, or [M-H]⁻ are commonly observed nih.govuni.lu.

Below is a table of predicted mass-to-charge ratios for common adducts of 1-ethyl-3-methylurea:

AdductPredicted m/z
[M+H]⁺103.08659
[M+Na]⁺125.06853
[M-H]⁻101.07204
[M+NH₄]⁺120.11314
[M+K]⁺141.04247
[M+H-H₂O]⁺85.076575
[M+HCOO]⁻147.07752
[M+CH₃COO]⁻161.09317
[M+Na-2H]⁻123.05398
[M]⁺102.07877
[M]⁻102.07986

Understanding the fragmentation patterns of urea derivatives often involves considering cleavages adjacent to heteroatoms (alpha-cleavage) or rearrangements miamioh.edulibretexts.org. For a substituted urea like 1-ethyl-3-methylurea, fragmentation could potentially involve the loss of alkyl radicals (ethyl or methyl) or parts of the urea functional group, leading to characteristic fragment ions. However, detailed experimental studies are required to fully elucidate these pathways for this specific compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a quantitative technique used to determine the percentage by weight of each element present in a pure chemical compound. This data is then used to confirm the empirical formula of the compound mdpi.comgoogle.com. For 1-ethyl-3-methylurea, the molecular formula is C₄H₁₀N₂O nih.govuni.lu. Elemental analysis would involve combustion of a precisely weighed sample of 1-ethyl-3-methylurea and subsequent measurement of the combustion products (carbon dioxide, water, and nitrogen) to determine the percentage of carbon, hydrogen, and nitrogen. The oxygen content is typically determined by difference or by a separate analysis.

While specific elemental analysis data for 1-ethyl-3-methylurea was not found in the provided search results, elemental analysis is a standard procedure for characterizing newly synthesized or purified organic compounds to confirm their elemental composition and verify the proposed molecular formula mdpi.comgoogle.com. For example, elemental analysis was performed on the related compound 3-(p-chlorophenyl)-1-ethyl-1-methylurea to confirm its composition, with calculated and found percentages for carbon and hydrogen being reported google.com. This illustrates the application of elemental analysis in confirming the empirical formula of urea derivatives.

Other Advanced Characterization Techniques

Beyond routine spectroscopic methods like NMR, IR, and MS, other advanced techniques can provide further insights into the structural, thermal, and electronic properties of chemical compounds. For urea derivatives and related complexes, techniques such as Thermogravimetric Analysis (TGA) and Electron Spin Resonance (ESR) spectroscopy have been employed researchgate.netasianpubs.orgrasayanjournal.co.in.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA can provide information about the thermal stability of a compound, its decomposition pathway, and the presence of any volatile components researchgate.net. This technique could be applied to 1-ethyl-3-methylurea to study its thermal decomposition behavior.

Electron Spin Resonance (ESR) spectroscopy (also known as Electron Paramagnetic Resonance, EPR) is a technique used to study materials with unpaired electrons, such as paramagnetic metal complexes or organic radicals asianpubs.orgrasayanjournal.co.in. While 1-ethyl-3-methylurea itself is not expected to be paramagnetic, ESR could be relevant if it were involved in the formation of complexes with paramagnetic metal ions, such as copper(II), as seen with other urea derivatives asianpubs.orgrasayanjournal.co.in. ESR spectroscopy of such complexes could provide information about the electronic structure and coordination environment of the metal ion.

However, specific applications or research findings detailing the characterization of 1-ethyl-3-methylurea using techniques like TGA or ESR were not identified in the consulted literature. These techniques represent potential avenues for further in-depth characterization, particularly if studying its thermal properties or its interactions with paramagnetic species.

Reaction Mechanisms and Kinetics Involving 1 Ethyl 1 Methylurea and Its Derivatives

Mechanistic Investigations of Urea-Containing Reactions

The reactivity of urea (B33335) and its derivatives is central to various organic transformations. Understanding the detailed mechanisms provides crucial insights into reaction pathways and potential for optimization.

Biginelli Reaction Mechanisms

The Biginelli reaction is a multicomponent condensation involving an aldehyde, a -keto ester, and urea (or a substituted urea) to synthesize 3,4-dihydropyrimidin-2(1H)-ones. The mechanism of this reaction has been a subject of debate, with several pathways proposed. sci-hub.sewikipedia.org

One widely accepted mechanism involves the acid-catalyzed condensation between the aldehyde and urea, leading to the formation of an N-acyliminium ion intermediate. sci-hub.sewikipedia.orgacs.orgorganic-chemistry.orgsctunisie.org This iminium ion then undergoes nucleophilic addition with the enol form of the -keto ester. wikipedia.orgacs.orgorganic-chemistry.org The resulting open-chain ureide subsequently cyclizes and dehydrates to yield the dihydropyrimidinone product. wikipedia.orgacs.orgorganic-chemistry.org Evidence supporting this iminium pathway includes NMR spectroscopic studies. acs.org

Alternative proposed mechanisms include an "enamine route," where the urea initially condenses with the -keto ester, and a Knoevenagel-type mechanism, where the aldehyde and -keto ester react first. sci-hub.sesctunisie.orgrsc.org The favored pathway can depend on the specific reaction conditions and catalyst used. sctunisie.orgrsc.orgchim.it For instance, some studies suggest that under certain base-catalyzed conditions, an enamine pathway might be operative. chim.it The use of different catalysts, including various Lewis acids and organocatalysts, can influence the preferred mechanism and reaction outcome. organic-chemistry.orgnih.govresearchgate.nettaylorandfrancis.com

Kinetic studies have provided some support for the iminium mechanism, indicating that the condensation between the aldehyde and urea to form the N-acyliminium is often a key step. chim.it Interestingly, studies have shown that an excess of urea does not necessarily favor the reaction and can even slow it down, which has implications for optimizing Biginelli reaction conditions. chim.it

Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of urea in alkaline media has been investigated, revealing a multi-step process. While the typical mechanism for amide hydrolysis involves the attack of a hydroxide (B78521) ion at the carbonyl carbon to form a tetrahedral intermediate, followed by its decomposition, the alkaline hydrolysis of urea appears to follow a different pathway under certain conditions.

Studies suggest an elimination-addition mechanism in alkaline medium, where the reaction does not necessarily proceed through the formation and decomposition of a tetrahedral intermediate. The hydrolysis of urea in alkaline solution is a two-step reaction, with cyanate (B1221674) as an intermediate. The first step involves the hydrolysis of urea, and the second step involves the hydrolysis of cyanate. The rate of the first step can be dependent on the hydroxide concentration at high concentrations, while the rate of the second step (cyanate hydrolysis) appears to be independent of alkali concentration.

Computational studies on urea hydrolysis have explored various pathways, including acid-catalyzed, base-catalyzed, and neutral hydrolysis reactions. nih.gov For base-catalyzed hydrolysis, the attack of a hydrated hydroxide ion at the carbonyl carbon leads to a tetrahedral intermediate. nih.gov The activation free energy for the base-catalyzed pathway has been computationally estimated. nih.gov

Substituent effects on the hydrolysis of urea derivatives can be remarkably different from those observed in amide hydrolysis. nih.gov Theoretical studies provide insights into the fundamental reaction mechanism and the factors affecting the hydrolysis of these compounds. nih.gov

Kinetic Studies of Reactions Involving Substituted Ureas

Kinetic studies provide quantitative data on reaction rates and how they are influenced by various factors such as reactant concentrations, temperature, pH, and catalysts. While specific kinetic data for 1-ethyl-1-methylurea is not prominently featured in the search results, studies on urea and other substituted ureas offer relevant insights.

Kinetic studies of urea hydrolysis, both catalyzed and uncatalyzed, have been conducted. The uncatalyzed hydrolysis of urea in aqueous solution is generally slow. nih.gov Enzyme-catalyzed hydrolysis by urease, a nickel-containing enzyme, is significantly faster and has been extensively studied kinetically. sci-hub.sejournalijar.comnih.govnih.govfkit.hrnih.govcdnsciencepub.comresearchgate.net These studies often employ Michaelis-Menten kinetics to describe the reaction rate and investigate the effects of pH, temperature, and inhibitors. sci-hub.senih.govfkit.hr

For the Biginelli reaction, kinetic data has been used to support proposed mechanisms. chim.it Studies have examined the effect of reactant ratios on reaction rates and yields, providing insights into the rate-determining steps. chim.it For example, the kinetics of the Biginelli reaction catalyzed by copper nanoparticles showed high yields and rapid kinetics that were independent of the electronic density on the aryl-aldehyde reactant under specific conditions. nih.gov

Kinetic studies on the formation of substituted ureas through different synthetic routes, such as the reaction of amines with isocyanates or the carbonylation of amines, provide information on reaction rates and optimal conditions for synthesis. rsc.orgresearchgate.netlnu.edu.cnunibo.it

Data tables from kinetic studies often include rate constants, activation energies, and reaction orders with respect to different reactants or catalysts. For instance, studies on urea hydrolysis have determined activation energies and frequency factors. researchgate.net

Example Data Table (Illustrative, based on general urea hydrolysis studies):

Reaction TypeCatalyst/ConditionsTemperature (°C)pHRate Constant ()Activation Energy ()Reference
Urea Hydrolysis (Enzymatic)Urease (Jack Bean)254–9pH-dependent35.3 kJ/mol fkit.hr
Urea Hydrolysis (Uncatalyzed)Aqueous Solution-NeutralVery slow~40 kcal/mol (hydrolysis) nih.gov
Urea Hydrolysis (Alkaline)NaOH (1.0 M)90>12Concentration-dependent-

Note: This table is illustrative and based on generalized findings for urea hydrolysis. Specific values for this compound would require dedicated studies.

Transition State Analysis and Reaction Pathways

Transition state analysis provides detailed information about the highest energy point along a reaction pathway, offering insights into the molecular rearrangements and energy barriers involved in a chemical transformation. Computational methods, such as density functional theory (DFT) and higher-level ab initio calculations, are often employed for transition state analysis. nih.govnih.govnih.govrsc.org

Studies on the hydrolysis of urea have utilized computational methods to explore different reaction pathways and identify transition states. For instance, computational studies have examined the free energy profiles for spontaneous hydrolysis of urea, identifying transition states for different proposed mechanisms like the APOE and APNE pathways. nih.gov These studies have also investigated the role of water molecules in facilitating the reaction through hydrogen bonding and acting as proton shuttles in the transition state. nih.govnih.govnih.govnih.govacs.org The relative free energy barriers for different hydrolysis pathways have been calculated, indicating the favored reaction route under specific conditions. nih.govnih.govnih.gov

Transition state analysis has also been applied to understand tautomerization reactions in urea and its derivatives, particularly in their enol forms. rsc.org Computational methods can assess the role of quantum mechanical tunneling in these processes, especially at low temperatures. rsc.org

For the Biginelli reaction, computational studies have been used to investigate the energy profiles of proposed mechanisms and the structures of transition states involved in steps like the condensation of the aldehyde and urea, the nucleophilic addition of the -keto ester, and the cyclization/dehydration steps. sctunisie.orgrsc.org These analyses help to elucidate the factors that influence the regioselectivity and stereoselectivity of the reaction. tandfonline.com

While specific transition state analyses for reactions involving this compound were not found in the immediate search results, the principles and computational methods applied to urea and other substituted ureas can be extended to understand the reaction pathways and transition states relevant to this compound chemistry. The presence of the ethyl and methyl substituents on the nitrogen atoms would influence the electronic and steric properties of the urea moiety, potentially affecting the energy barriers and preferred pathways compared to unsubstituted urea.

Detailed research findings from computational studies often include optimized geometries of reactants, intermediates, transition states, and products, along with their relative energies and vibrational frequencies. This data allows for the calculation of activation energies and free energies of activation, which are crucial for understanding reaction kinetics and feasibility. nih.govnih.govnih.gov

Example Research Finding (Illustrative, based on computational studies):

Computational analysis of the base-catalyzed hydrolysis of a substituted urea suggests a transition state involving the attack of a hydroxide ion on the carbonyl carbon, with significant charge redistribution and partial bond formation/breaking. The calculated activation barrier for this step is [Insert Value] kcal/mol.

Note: This is an illustrative example. Actual values and descriptions would come from specific computational studies on substituted urea hydrolysis.

Chemical Reactivity and Functional Group Transformations

Reactions of the Urea (B33335) Moiety

The urea moiety is the most reactive part of the 1-Ethyl-1-methylurea molecule. Its reactivity is centered on the electrophilic carbonyl carbon and the nucleophilic nitrogen atoms, particularly the secondary amine group that retains a proton.

Hydrolysis: Like other ureas, this compound can undergo hydrolysis to break down into its constituent amines and carbon dioxide. This reaction is typically slow in neutral water but can be catalyzed by acids or enzymes like urease. cdnsciencepub.comsigmaaldrich.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. rsc.org The presence of urea derivatives can retard acid hydrolysis by protonating and thus reducing the effective concentration of the acid catalyst. rsc.org The hydrolysis of this compound would be expected to yield ethylamine (B1201723), methylamine (B109427), and carbon dioxide.

Reactions with Electrophiles: The nitrogen atoms in this compound can act as nucleophiles. The secondary nitrogen is generally more reactive than the tertiary nitrogen due to less steric hindrance and the presence of a proton that can be removed. Reactions with electrophiles such as alkyl halides or acyl chlorides can lead to further substitution on the secondary nitrogen, forming trisubstituted ureas. However, direct alkylation of ureas can be challenging and may require strong bases to first deprotonate the nitrogen. msu.edu

Reactions with Nucleophiles: The carbonyl carbon of the urea is electrophilic and can be attacked by strong nucleophiles. However, ureas are generally less reactive towards nucleophiles than, for example, acid chlorides or esters. nih.gov Under certain conditions, such as high temperatures or in the presence of specific catalysts, nucleophilic substitution can occur. For instance, hindered trisubstituted ureas have been shown to react with nucleophiles like alcohols and amines under neutral conditions, suggesting that the steric environment around the urea is a key factor in its reactivity. nih.gov

"Urea to Urea" Approach: A developed method for creating unsymmetrical ureas involves the transamination of an existing urea. researchgate.net This "urea to urea" approach, which is metal- and base-free, allows for the exchange of an amine group on a urea molecule. For example, N,N-dimethyl-N'-hetaryl ureas can react with various aryl and alkyl amines to form new unsymmetrical ureas. researchgate.net This suggests that this compound could potentially react with other amines under heating to exchange one of its amine fragments.

Reaction TypeReagents/ConditionsExpected ProductsNotes
Acid-Catalyzed HydrolysisH₃O⁺, HeatEthylamine, Methylamine, Carbon DioxideReaction proceeds via protonation of the carbonyl oxygen. rsc.org
N-AlkylationStrong Base (e.g., NaH), Alkyl Halide (R-X)1-Ethyl-1-methyl-3-alkylureaRequires deprotonation of the secondary amine. msu.edu
N-AcylationBase, Acyl Chloride (RCOCl)1-Acyl-1-ethyl-3-methylureaForms a tri-substituted urea derivative.
TransaminationAmine (R'NH₂), Heat1-Alkyl-3-methylurea or 1-Alkyl-3-ethylureaBased on the "urea to urea" exchange principle. researchgate.net

Reactions of Alkyl Substituents

The ethyl and methyl groups attached to the nitrogen atoms of this compound are composed of sp³-hybridized carbon atoms and are generally considered non-reactive under mild conditions. These alkyl groups are saturated hydrocarbons and lack the functionality for most common organic reactions.

Reactions involving the C-H bonds of the ethyl and methyl groups typically require harsh conditions, such as high-energy ultraviolet (UV) light or the presence of radical initiators. Under such conditions, free radical halogenation could occur, leading to the substitution of hydrogen atoms with halogens. However, these reactions are generally non-selective and would likely lead to a mixture of products, and are not typical for urea chemistry. In the context of the typical chemical transformations that ureas undergo, the alkyl substituents are usually passive spectators. msu.edu

Derivatization Strategies and Functionalization of this compound

Derivatization of this compound primarily involves transformations at the urea moiety, specifically targeting the remaining N-H bond. Functionalization strategies aim to introduce new chemical properties or to use the molecule as a scaffold for building more complex structures.

Synthesis of Trisubstituted Ureas: A common derivatization is the reaction of the secondary amine with an electrophile. For instance, reaction with an isocyanate (R-N=C=O) would yield a trisubstituted urea. This is a standard method for creating more complex urea structures. nih.gov

Coupling Reactions: Modern synthetic methods allow for the creation of unsymmetrical ureas through various coupling strategies. dntb.gov.uaacs.org While these are typically used to synthesize the parent urea, similar principles could be adapted for further functionalization. For example, methods utilizing hypervalent iodine reagents to couple amides and amines proceed under mild, metal-free conditions and could potentially be used to introduce more complex fragments onto the urea backbone. dntb.gov.uamdpi.com

Use as a Building Block: this compound can serve as a precursor or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field where the urea motif is common. nih.govebi.ac.uk For instance, the core structure could be incorporated into a larger molecule where the specific substitution pattern of the urea is critical for biological activity.

Derivatization StrategyReagentsResulting StructureSynthetic Utility
Reaction with IsocyanatesR-N=C=ON,N'-dialkyl-N-aryl/alkyl ureaBuilds complexity and is a key reaction in polyurethane chemistry. nih.gov
Hofmann Rearrangement PrecursorNot directly applicable, but illustrates functionalization logicUnsymmetrical ureas from amidesHighlights the in-situ generation of isocyanates that can be trapped by amines. organic-chemistry.org
Late-Stage FunctionalizationPhI(OAc)₂, AminePotential for complex urea synthesisAllows for the introduction of urea functionality into complex molecules under mild conditions. dntb.gov.uamdpi.com

Stability and Decomposition Pathways under Specific Conditions

The stability of this compound is dependent on environmental factors such as temperature and pH. Under specific conditions, it can undergo decomposition through distinct chemical pathways.

Thermal Decomposition: Theoretical studies on the thermal decomposition of alkylureas indicate that the primary pathway is a unimolecular, four-center pericyclic reaction. nih.gov This process results in the formation of an isocyanate and an amine. For this compound, two such pathways are possible, involving the transfer of the hydrogen atom from the secondary nitrogen to one of the nitrogens of the leaving amine.

Pathway A: Formation of methyl isocyanate and ethylamine.

Hydrolytic Decomposition: As mentioned previously, in the presence of acid or base, this compound will hydrolyze. The stability is lowest in strongly acidic or basic solutions and is greatest at neutral pH. The hydrolysis in acidic solution is a result of the decreased stability of the protonated form of the urea. rsc.org

Photolytic Decomposition: While less common for simple alkylureas, some urea-based compounds, such as herbicides, can be degraded by photolysis in the environment, often through N-dealkylation or hydrolysis of other substituents. jelsciences.com

ConditionDecomposition PathwayPrimary ProductsReference
Thermal (Pyrolysis)Four-center pericyclic reactionMethyl isocyanate + Ethylamine OR Ethyl isocyanate + Methylamine nih.gov
Acidic HydrolysisNucleophilic attack by water on protonated ureaEthylamine, Methylamine, Carbon dioxide, Ammonium (B1175870) salt rsc.org
Basic HydrolysisNucleophilic attack by hydroxide (B78521)Ethylamine, Methylamine, CarbonateGeneral principle of amide/urea hydrolysis

Applications of 1 Ethyl 1 Methylurea Moieties in Molecular Design and Materials Science

Role in Organic Synthesis as a Precursor or Reagent

The urea (B33335) functional group is a cornerstone in the synthesis of a wide array of organic molecules, particularly heterocycles. The 1-ethyl-1-methylurea structure can act as a key precursor in multi-component reactions and cyclization processes. Its utility is rooted in the reactivity of its N-H and carbonyl groups.

Research into related urea compounds demonstrates their role in the synthesis of barbiturates and their derivatives. For instance, the condensation of dialkyl malonates with ureas like methylurea (B154334) or ethylurea (B42620) is a standard method for creating the barbiturate (B1230296) ring system. cdnsciencepub.com This suggests that this compound could be employed to synthesize N-substituted barbiturates, where the substitution pattern influences the pharmacological properties of the final molecule.

Furthermore, the general reactivity of ureas in cascade reactions, such as the Biginelli reaction, highlights their importance as building blocks. In these reactions, the urea component condenses with a β-ketoester and an aldehyde to form dihydropyrimidinones, a class of biologically active molecules. The substitution on the urea nitrogens, as in this compound, can be used to tune the properties of the resulting heterocyclic products. A common synthetic route to create substituted ureas involves the reaction of an amine with an isocyanate. google.com For example, the synthesis of 3-(p-chlorophenyl)-1-ethyl-1-methylurea is achieved by reacting N-ethylmethylamine with p-chlorophenyl isocyanate, demonstrating a reliable method to incorporate the this compound moiety into more complex structures. google.com

Integration into Advanced Materials

The specific structural and electronic features of this compound lend themselves to the design of novel materials with tailored properties for various advanced applications.

Deep eutectic solvents (DESs) have emerged as a promising class of electrolytes for electrochemical devices like lithium-ion batteries, valued for their low cost, low flammability, and environmental friendliness. researchgate.net These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) or a lithium salt with a hydrogen bond donor (HBD). researchgate.netacs.org Urea and its derivatives are common HBDs used for this purpose. acs.org

However, the specific structure of the urea derivative is critical for the formation of a stable, liquid DES at room temperature. A systematic study on electrolytes for lithium batteries investigated various methylated urea derivatives mixed with lithium bis(fluorosulfonyl)amide (LiFSA). researchgate.net The study found that while derivatives like 1,3-dimethylurea (B165225) (1,3-DMU) successfully formed liquid DEEs over a wide range of molar ratios, other isomers struggled. researchgate.net Specifically, mixtures containing 1-methylurea or 1,1-dimethylurea (B72202) (1,1-DMU), which is a close structural analog to this compound, did not form a deep eutectic melt and showed residual solid phases. researchgate.net

Urea DerivativeLiFSA:Urea Ratio (mol/mol)State at 25°CReference
Urea1:4Liquid researchgate.net
1-MethylureaVariousResidual Solid researchgate.net
1,1-DimethylureaVariousResidual Solid researchgate.net
1,3-Dimethylurea1:2Liquid researchgate.net

This finding suggests that the asymmetric substitution in this compound, similar to 1,1-DMU, likely hinders the effective hydrogen bonding and charge delocalization required to sufficiently disrupt the crystal lattice of the salt and form a stable room-temperature liquid. researchgate.netacs.org

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in data storage, telecommunications, and optical information processing. semanticscholar.orgresearchgate.net Organic molecules, including urea and its derivatives, are of significant interest due to their potential for high NLO responses and the ability to be modified through "molecular engineering". jhuapl.edu The NLO properties of organic materials arise from their molecular structure, particularly the presence of conjugated systems and intramolecular charge transfer, which lead to large hyperpolarizability values. semanticscholar.orgjhuapl.edu

Theoretical studies on 1-methylurea butanedioic acid (MUBA), a close analog of this compound, have shown its potential as a superior NLO material compared to urea. semanticscholar.orgresearchgate.net Density Functional Theory (DFT) calculations revealed that the first (βtot) and second (γ) hyperpolarizabilities of MUBA are substantially higher than those of urea. researchgate.net The enhancement is attributed to stabilizing intramolecular interactions and the noncentrosymmetric crystal structure of the compound. semanticscholar.orgresearchgate.net

PropertyMUBA vs. Urea (Approx. Factor)NLO ApplicationReference
First Hyperpolarizability (βtot)0.6–1.1 times higherSecond-Harmonic Generation (SHG) researchgate.net
Second Hyperpolarizability (⟨γ⟩)8.3–17.0 times higherOptical Limiting researchgate.net

These findings suggest that incorporating the this compound moiety into a suitable crystal lattice could yield materials with significant NLO properties. The ethyl and methyl groups would influence the crystal packing, which is a critical factor for achieving the necessary noncentrosymmetric arrangement for second-order NLO effects like second-harmonic generation. semanticscholar.orgjhuapl.edu

Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to act as artificial receptors with high selectivity for a specific target molecule (template). researchgate.net The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. researchgate.netkoreascience.kr After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. researchgate.net

The urea functional group, with its capacity to act as both a hydrogen bond donor (N-H) and acceptor (C=O), is an excellent candidate for a functional monomer in non-covalent imprinting. These groups can form strong, directional interactions with a wide variety of template molecules during the imprinting process, leading to highly specific recognition sites.

While direct applications of this compound in MIPs are not extensively documented, its structure is well-suited for this technology. It could be incorporated into a polymerizable derivative to act as a functional monomer. The N-H group could form a hydrogen bond with an acceptor group on a template, while the carbonyl oxygen could interact with a donor group. The ethyl and methyl substituents would provide steric bulk, helping to define the shape and size of the imprinted cavity, thereby enhancing the selectivity of the resulting polymer. dshs-koeln.de

Nonlinear Optical (NLO) Materials

Use as a Chemical Probe in Biological and Chemical Systems

Understanding the interactions between solutes and solvents, particularly water, is fundamental to chemistry and biology. Small molecules can be used as "chemical probes" to investigate these interactions using techniques like spectroscopy. The hydration dynamics of urea and its alkylated derivatives are of particular interest due to their role as protein denaturants. aip.org

A study using ultrafast infrared spectroscopy on 1-methylurea (1-MU), a very close analog to this compound, revealed its utility as a probe for water dynamics. aip.org The research found that 1-MU has a significant impact on the water molecules in its immediate vicinity (its hydration shell). aip.org Polarization-resolved pump-probe experiments showed that 1-MU slows the rotational dynamics of up to three surrounding water molecules. aip.org Furthermore, two-dimensional infrared experiments demonstrated that 1-MU markedly slows down the hydrogen-bond fluctuation dynamics of water, an effect similar to that of urea and dimethylureas. aip.org

These findings are crucial as they help isolate the effect of a single methyl group on the hydration of urea. aip.org By extension, this compound would be an excellent candidate for similar studies. Comparing its effects on water dynamics to those of 1-methylurea and other alkylureas could provide deeper insights into how the size and hydrophobicity of the alkyl groups tune the molecule's interaction with water and, consequently, its function as a denaturant or hydrotrope. aip.orgnih.gov

Intermolecular Interactions and Solution Behavior

Hydration Dynamics of Alkylureas and Water Interactions

The introduction of alkyl groups to the urea (B33335) molecule significantly influences the dynamics of water molecules in the hydration shell. While urea itself has a relatively minor effect on water dynamics, alkylureas like 1-Ethyl-1-methylurea are known to perturb the local water structure. The ethyl and methyl groups introduce hydrophobicity, which alters the hydrogen-bonding network of water in their vicinity.

Studies on similar small alkylureas, such as 1-methylurea (1-MU), have provided insights into these interactions through techniques like infrared absorption and ultrafast infrared spectroscopies. Research on 1-MU has shown that it can slow down the rotational dynamics of up to three water molecules within its hydration shell. Current time information in Mexico City, MX.acs.org Furthermore, two-dimensional infrared experiments have revealed that 1-MU significantly slows the hydrogen-bond fluctuation dynamics of water, a characteristic it shares with urea and dimethylureas. Current time information in Mexico City, MX.acs.orgnih.gov This suggests that the presence of even a single methyl group can have a noticeable impact on the picosecond hydrogen bond dynamics of the surrounding water. nih.gov

For this compound, it can be inferred that the combined presence of an ethyl and a methyl group would lead to a more pronounced effect on the hydration dynamics compared to singly substituted ureas. The increased alkyl chain length and branching would enhance the hydrophobic character, likely leading to a greater disruption and reordering of the water molecules in its immediate vicinity. This perturbation is a key factor in understanding its solution behavior and its interactions with other solutes. The hydration number, which is the number of water molecules in the hydration shell per solute molecule, is expected to increase with the addition of alkyl groups. researchgate.net

Hydrotropic Solubilization Mechanisms

Hydrotropy is a phenomenon where the solubility of a poorly water-soluble substance is increased by the addition of a large amount of a second solute, known as a hydrotrope. Urea and its derivatives are well-known hydrotropic agents. rroij.com The mechanism of hydrotropic solubilization is complex and is thought to involve the formation of non-covalent, non-stoichiometric molecular aggregates between the hydrotrope and the insoluble solute. researchgate.netuobaghdad.edu.iq

Molecular dynamics simulations on a series of urea derivatives, including methylurea (B154334) and ethylurea (B42620), have shown that these molecules can form self-aggregates in aqueous solutions. uobaghdad.edu.iq These aggregates can then encapsulate or interact with poorly soluble compounds, effectively shielding them from the bulk aqueous environment and increasing their apparent solubility. uobaghdad.edu.iq The driving force for this aggregation is believed to be the partial restoration of the normal water structure, which is disrupted by the presence of the solutes. uobaghdad.edu.iq

Given its structure, this compound is expected to act as an effective hydrotrope. The presence of both a polar urea backbone, capable of forming hydrogen bonds, and nonpolar ethyl and methyl groups allows it to interact favorably with both polar and nonpolar solutes. The likely mechanism involves the self-aggregation of this compound molecules in solution, creating microdomains with a less polar character that can solubilize hydrophobic drugs or other poorly soluble compounds.

Thermodynamic Parameters of Solution and Phase Transitions

Calorimetric studies on a series of N-alkylureas (from N-methylurea to N-butylurea) in water have shown that the molar enthalpies of solution at infinite dilution are endothermic. acs.org The contribution of a CH2 group to the solvation enthalpy in this series is approximately -3.3 kJ·mol⁻¹. acs.org This suggests that the dissolution process becomes less endothermic as the alkyl chain length increases.

The partial molar heat capacities at infinite dilution for these compounds are positive and increase with the size of the alkyl group. acs.org The contribution of a CH2 group to the partial molar heat capacity is around 90.8 J·K⁻¹·mol⁻¹. acs.org This indicates that the presence of the alkyl groups leads to a significant structuring of the surrounding water molecules.

Regarding phase transitions, specific data for this compound is not available. However, studies on the polymorphic behavior of N-methylurea have shown that it can exist in different crystalline forms with reversible solid-solid phase transitions at low temperatures. rsc.org It is plausible that this compound also exhibits complex phase behavior, including the potential for polymorphism, which would be influenced by temperature and the nature of the solvent from which it is crystallized.

The following table provides a summary of the expected trends in thermodynamic parameters for this compound based on data from related compounds.

Thermodynamic ParameterExpected Trend for this compound in Aqueous SolutionRationale based on Related Compounds
Enthalpy of Solution (ΔH_sol) EndothermicN-alkylureas generally exhibit endothermic dissolution in water. acs.org
Entropy of Solution (ΔS_sol) PositiveDissolution increases the disorder of the system.
Partial Molar Heat Capacity (Cp,2^∞) Positive and relatively largeThe presence of hydrophobic ethyl and methyl groups leads to significant structuring of the surrounding water, which is characteristic of a positive heat capacity change. acs.org

Structure-Property Relationships Governing Intermolecular Forces

The chemical structure of this compound is central to its intermolecular interactions and resulting physical properties. The molecule possesses key functional groups that dictate its behavior:

Urea Moiety (-NH-CO-N<): The urea backbone is highly polar and capable of participating in strong hydrogen bonds. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. This allows for self-association between this compound molecules and for strong interactions with polar solvents like water.

Ethyl and Methyl Groups (-CH2CH3, -CH3): These alkyl groups are nonpolar and contribute to the hydrophobic character of the molecule. They interact with other nonpolar molecules or the nonpolar regions of other molecules via van der Waals forces. In aqueous solution, these groups are responsible for the hydrophobic hydration effect, where water molecules form a more ordered structure around them.

The interplay between these hydrophilic and hydrophobic parts gives this compound its amphiphilic character. This amphiphilicity is the foundation for its hydrotropic properties, allowing it to interact with both polar and nonpolar solutes. The strength of the intermolecular forces, particularly hydrogen bonding, influences its melting point, boiling point, and solubility. Compared to urea, the presence of the alkyl groups will likely decrease its melting point and increase its solubility in less polar solvents. The specific arrangement of the ethyl and methyl groups on the nitrogen atoms will also affect the steric hindrance around the polar urea core, potentially influencing the geometry and strength of the hydrogen bonds it can form.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies

The synthesis of unsymmetrical ureas like 1-Ethyl-1-methylurea, where two different substituents are attached to one nitrogen atom, presents unique challenges, primarily the avoidance of symmetrical byproducts. acs.org Traditional methods often rely on hazardous reagents like phosgene (B1210022). nih.gov Modern research is focused on developing safer, more efficient, and highly selective synthetic routes.

Novel approaches are moving away from hazardous precursors. For instance, methods utilizing hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), have been developed for the metal-free synthesis of unsymmetrical ureas through the coupling of amines and amides. mdpi.comthieme.de This approach offers mild reaction conditions and broad substrate scope, which is crucial for complex molecule synthesis. mdpi.com Another green chemistry approach involves the use of 3-substituted dioxazolones as isocyanate surrogates, which can react with amines to form unsymmetrical ureas without the need for phosgene or metals. tandfonline.com

Catalyst-free methods are also gaining traction. One such method involves the reaction of amines with potassium isocyanate in water, providing a simple, efficient, and environmentally friendly route to N-substituted ureas. rsc.org Furthermore, the use of ethylene (B1197577) carbonate with primary amines in the presence of solid catalysts like calcium oxide (CaO) has proven effective for creating N,N'-disubstituted ureas under mild conditions. oup.comscispace.com While these methods are primarily for 1,3-disubstituted ureas, they highlight a trend towards more benign reagents and catalysts that could be adapted for 1,1-disubstituted urea (B33335) synthesis.

The direct synthesis from amides via Hofmann rearrangement, facilitated by reagents like phenyliodine diacetate in the presence of an ammonia (B1221849) source, also presents a straightforward route to N-substituted ureas with high yields. thieme.de The development of one-pot procedures, such as the condensation of amines with urea under microwave irradiation, further exemplifies the drive towards efficiency and simplicity in urea synthesis. ijcce.ac.ir

Future work will likely focus on expanding the substrate scope of these novel methods to include a wider variety of functional groups and achieving even higher regioselectivity for complex unsymmetrical ureas like this compound.

Advanced Spectroscopic and Analytical Techniques for In Situ Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Advanced spectroscopic and analytical techniques that allow for in situ monitoring are becoming indispensable tools for real-time analysis of chemical reactions.

Techniques such as Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy are powerful for monitoring the formation of urea derivatives. These methods can provide real-time data on the concentrations of reactants, intermediates, and products without disturbing the reaction mixture. For example, in situ Raman and synchrotron X-ray powder diffraction have been used to quantitatively study the mechanochemical synthesis of urea-containing cocrystals, revealing autocatalytic mechanisms.

While not specific to this compound, the application of these techniques to other urea syntheses demonstrates their potential. Real-time NMR monitoring has been successfully used to track enzymatic reactions involving urea, showcasing its ability to follow dynamic biochemical processes. The combination of microfluidics with NMR spectroscopy offers a powerful platform for investigating reactions in small volumes, providing high-resolution data on reaction dynamics.

Future advancements in this area will likely involve the integration of multiple spectroscopic techniques to obtain a more complete picture of the reaction landscape. The development of more sensitive probes and sophisticated data analysis methods will enable a deeper understanding of the transient species and complex reaction networks involved in the synthesis of unsymmetrical ureas.

Predictive Modeling and Machine Learning in Urea Chemistry

Predictive modeling and machine learning (ML) are emerging as transformative tools in chemical synthesis, including the production of urea derivatives. These computational approaches can accelerate the discovery of new reaction pathways and optimize existing synthetic protocols, reducing experimental costs and time.

Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new experiments. For instance, supervised ML models have been successfully used to optimize the flow chemistry synthesis of an unsymmetrical urea-containing drug, Larotrectinib. acs.org By analyzing a minimal dataset of flow chemistry parameters, the ML model could predict optimal reaction conditions, leading to high product purity and yield. acs.org This approach is particularly valuable for complex syntheses where multiple parameters need to be fine-tuned. acs.org

Furthermore, a combination of graph theory and active learning is being used to automate the discovery of electrochemical urea synthesis reaction paths. chinesechemsoc.org This workflow can handle the complexity of reaction networks and the dynamic nature of catalyst surfaces, reducing the reliance on computationally expensive density functional theory (DFT) calculations. chinesechemsoc.org Such frameworks can be extended to various complex chemical reactions, facilitating rapid mechanism analysis under realistic conditions. chinesechemsoc.org

The future of urea chemistry will likely see an increased integration of these predictive tools into the research and development pipeline. As more data becomes available, ML models will become more accurate, enabling the in silico design of highly efficient and selective syntheses for specific target molecules like this compound.

Modeling ApproachApplication in Urea ChemistryPotential Benefit for this compoundReference
Supervised Machine LearningOptimization of flow chemistry for unsymmetrical urea synthesis.Accelerated optimization of reaction conditions (temperature, flow rate, concentration) for improved yield and purity. acs.org
Graph Theory and Active LearningAutomated discovery of electrochemical reaction pathways for urea synthesis.Elucidation of the most efficient synthetic routes and catalyst systems. chinesechemsoc.org
Density Functional Theory (DFT)Investigation of conformational behavior and electronic aspects of urea derivatives.Understanding the stability and reactivity of different conformers of this compound. chinesechemsoc.org

Exploration of New Applications in Materials Science and Chemical Biology

While specific applications for this compound are not yet widely documented, the broader class of N,N-disubstituted and unsymmetrical ureas shows significant promise in materials science and chemical biology. Future research is expected to explore the potential of this compound in these emerging areas.

In materials science , urea derivatives are known to form extensive hydrogen-bonding networks, making them excellent building blocks for supramolecular structures. rsc.org This property can be exploited to create novel polymers, gels, and other soft materials. rsc.org Anion-tuned supramolecular gels based on urea chemistry are an example of how these interactions can be used to create responsive materials. rsc.org The specific substitution pattern of this compound could lead to unique self-assembly properties and the formation of materials with tailored characteristics. For instance, some ionic liquids containing ethyl and methyl substituted cations are used in coatings, inks, and polymer materials as antistatic agents. alfa-chemical.com

In chemical biology , urea derivatives are a common motif in bioactive compounds and pharmaceuticals due to their ability to form stable hydrogen bonds with biological targets like enzymes and receptors. nih.gov Unsymmetrical ureas are found in enzyme inhibitors, antiviral agents, and receptor modulators. mdpi.com For example, 1,3-disubstituted ureas have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme involved in blood pressure regulation and inflammation. nih.govacs.org The introduction of polar functional groups into these molecules has been shown to improve their water solubility without compromising their inhibitory potency. nih.govacs.org

Q & A

Q. What statistical methods validate biological or chemical data for publication?

  • Methodological Answer : Use ANOVA for multi-group comparisons (e.g., dose-response curves) and Student’s t-test for pairwise data. Report p-values with confidence intervals (95% CI). For chemical kinetics, nonlinear regression fits (e.g., Michaelis-Menten models) are essential .

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